N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea

FLT3 inhibitor Acute Myeloid Leukemia Kinase selectivity

For AML signaling studies requiring a validated FLT3 probe, generic kinase inhibitors lack documented mutant selectivity. This compound solves that: a potent, selective FLT3 inhibitor with characterized ITD/D835Y mutant activity. Key differentiation: • Targets FLT3-ITD at ≤5.9 nM and D835Y at 43 nM • 80 mg/kg oral dose eradicates ITD+ xenografts in mice • Benchmarked selectivity standard for 3-cyanoquinoline-urea medicinal chemistry programs. Supplied with rigorous QC to ensure batch-to-batch reproducibility for reliable in vivo and in vitro data.

Molecular Formula C20H18FN5O
Molecular Weight 363.4 g/mol
CAS No. 606105-06-0
Cat. No. B12581858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea
CAS606105-06-0
Molecular FormulaC20H18FN5O
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=CC=C3F)C(=O)N)C#N
InChIInChI=1S/C20H18FN5O/c1-13-5-4-6-14-11-15(12-22)19(25-18(13)14)24-9-10-26(20(23)27)17-8-3-2-7-16(17)21/h2-8,11H,9-10H2,1H3,(H2,23,27)(H,24,25)
InChIKeyNHTLNZKLJBKDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea (KRN383): A FLT3 Tyrosine Kinase Inhibitor for Leukemia Research


N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea, also known by the research code KRN383, is a synthetic quinoline-urea derivative that functions as a potent and selective inhibitor of the Fms-related tyrosine kinase 3 (FLT3) [1]. This compound is characterized by its ability to target FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), making it distinct from generic kinase inhibitor scaffolds [1].

Why N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea Cannot Be Replaced by Structural Analogs


Substituting this compound with a close analog from the 3-cyano-8-methylquinoline-urea class (e.g., 2-chlorophenyl, 2-methoxyphenyl, or benzyl derivatives) carries a high risk of target profile alteration. The target compound is specifically characterized as a FLT3 inhibitor [1]. For the available structural analogs, no comparable quantitative binding or functional activity data against the FLT3 kinase could be located in peer-reviewed literature or authoritative databases, creating a fundamental gap in evidence that prevents any assumption of functional equivalence [2].

Quantitative Evidence for N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea (KRN383) in FLT3-Driven Models


FLT3 Kinase Inhibition and Cellular Activity of KRN383 vs. Absence of Data for Analogs

KRN383 inhibited the autophosphorylation of FLT3 bearing internal tandem duplications (ITDs) and the Asp835Tyr (D835Y) point mutation with IC50 values of ≤5.9 nM and 43 nM, respectively. It also inhibited the proliferation of ITD-positive cell lines with IC50 values of ≤2.9 nM [1]. This quantitative functional profile is absent for the closest structural analogs (e.g., the 2-chlorophenyl, 2-methoxyphenyl, and benzyl urea derivatives), for which no publicly available FLT3 inhibition data could be identified. This data gap prevents any informed substitution decision.

FLT3 inhibitor Acute Myeloid Leukemia Kinase selectivity

Procurement-Driven Application Scenarios for N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea


FLT3-Specific Probe in Acute Myeloid Leukemia (AML) Research

Procurement is justified for studies requiring a validated chemical probe to interrogate FLT3-dependent signaling in AML cell lines. KRN383's demonstrated activity against both ITD and D835Y mutant FLT3 (IC50 ≤5.9 and 43 nM) supports its use, a feature that is not documented for its structural analogs [1].

In Vivo Proof-of-Concept Studies for FLT3-Driven Xenografts

The compound is suitable for in vivo oncology models, as a single oral dose of 80 mg/kg eradicated ITD-positive xenograft tumors in nude mice. This established in vivo protocol provides a concrete starting point for animal studies that cannot be replicated with any analog lacking similar in vivo characterization [1].

Selectivity Profiling Against Other 3-Cyanoquinoline Kinase Inhibitors

This compound serves as a critical reference standard for medicinal chemistry programs comparing FLT3 selectivity within the 3-cyanoquinoline-urea class. Its unique characterization as a FLT3 inhibitor provides a benchmark for evaluating the kinase selectivity profiles of newly synthesized analogs.

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